molecular formula C23H31N5O B2891650 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 898434-92-9

1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one

Cat. No. B2891650
CAS RN: 898434-92-9
M. Wt: 393.535
InChI Key: MOWCOMSBQCUXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one is a chemical compound that has been of interest to the scientific community due to its potential applications in medical research. This compound is also known as GSK-3β inhibitor, which is a type of enzyme inhibitor. GSK-3β is a protein kinase that plays a significant role in various cellular processes, including cell differentiation, proliferation, and survival.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Phthalazinone Derivatives : This compound is utilized in the synthesis of various derivatives, including 1,2,4-triazol-3-yl, 1,3,4-oxadiazol-2-yl, and others, through reactions with one carbon donor and different electrophilic reagents (Mahmoud et al., 2012).
  • Preparation of Azolo[3,4‐d]pyridiazines and Others : It serves as a precursor in the synthesis of pyrazolo[3,4-d]pyridazines, isoxazolo[3,4-d]pyridazines, and related compounds from appropriate hydrazonoyl halides and other reactants (Abdelhamid et al., 2016).

Pharmaceutical Research

  • Exploration in Drug Development : This compound and its derivatives are investigated for their potential in developing new drugs. For instance, its role in the development of androgen receptor downregulators for prostate cancer treatment has been explored (Bradbury et al., 2013).

Chemical and Structural Analysis

  • Cycloaddition Reactions : It is involved in cycloaddition reactions with tetrazines, leading to the formation of various heterocyclic compounds (Marcelis & Plas, 1987).
  • Synthesis of N-Heterocycles : Utilized in the synthesis of morpholines, piperazines, azepines, and related compounds, demonstrating diverse chemical applications (Matlock et al., 2015).

Herbicide and Agrochemical Development

  • Herbicide Action Studies : Studied for its mechanism of action as a herbicide, exploring its inhibitory effects on photosynthesis in certain plants (Hilton et al., 1969).

Antimicrobial and Antifungal Research

  • Glucan Synthase Inhibitors : Investigated for its structure-activity relationship as a glucan synthase inhibitor, with implications in antimicrobial research (Ting et al., 2011).

Molecular Structure and Analysis

  • Crystal Structure Analysis : The compound's crystal structure has been analyzed to understand its molecular configuration and interactions (Aydın et al., 2012).

Miscellaneous Applications

  • Synthesis of Diazepines and Analogues : This chemical plays a role in synthesizing various diazepines and related compounds, showing its versatility in chemical syntheses (Enguehard-Gueiffier et al., 2006).

properties

IUPAC Name

1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c29-23(13-10-20-8-4-3-5-9-20)28-18-16-27(17-19-28)22-12-11-21(24-25-22)26-14-6-1-2-7-15-26/h3-5,8-9,11-12H,1-2,6-7,10,13-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWCOMSBQCUXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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